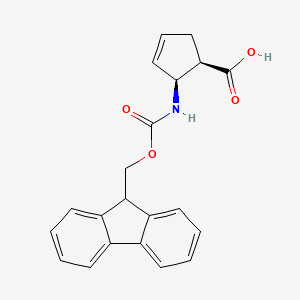

cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid

Beschreibung

cis-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid is a specialized organic compound featuring a cyclopentene ring with a cis-configured Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group at position 2 and a carboxylic acid moiety at position 1. The Fmoc group is widely utilized in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine .

Eigenschaften

IUPAC Name |

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-9,11,17-19H,10,12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMKIEMIGPKQSA-MJGOQNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212278-30-2 | |

| Record name | CIS-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)CYCLOPENT-3-ENE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclopentene Core Formation

The cyclopentene ring is typically constructed via ring-closing metathesis (RCM) or Diels-Alder reactions . For example:

-

RCM Approach : A diene precursor (e.g., 1,5-pentadiene derivative) undergoes metathesis using Grubbs catalysts (e.g., RuCl₂(PCy₃)₂CHPh) to form the cyclopentene scaffold.

-

Diels-Alder Route : Reaction of a conjugated diene with a dienophile (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions yields a bicyclic intermediate, which is subsequently functionalized.

Introduction of Amino and Carboxylic Acid Groups

The cis-1,2-relationship between the amino and carboxylic acid groups is achieved through stereoselective functionalization :

Fmoc Protection of the Amino Group

The amine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃ or DIEA in THF/DCM):

Reaction parameters (temperature, solvent, stoichiometry) are optimized to minimize epimerization and side reactions.

Stereochemical Control Strategies

Chiral Auxiliaries and Catalysts

Enantioselective synthesis employs chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclopentene formation or functionalization steps to enforce the desired (1R,2S) configuration.

Resolution Techniques

Racemic mixtures are resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid) or chromatography on chiral stationary phases.

Purification and Quality Control

Crude product is purified through:

-

Recrystallization : Solvent systems like ethyl acetate/hexane or methanol/water are used to isolate high-purity crystals.

-

Column Chromatography : Silica gel with gradients of ethyl acetate in hexane separates stereoisomers and byproducts.

Quality is verified via:

-

HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

-

Melting Point Analysis : Confirmation against the reported 127–129°C range.

Challenges and Optimization

Side Reactions

Scalability

Industrial-scale synthesis faces hurdles in catalyst cost (RCM) and waste generation. Recent patents suggest flow chemistry as a solution for continuous metathesis and improved yields.

Applications in Peptide Synthesis

The compound’s Fmoc group enables seamless integration into solid-phase peptide synthesis (SPPS). Deprotection with piperidine liberates the amine for subsequent coupling, while the cyclopentene ring imposes conformational constraints to enhance peptide stability .

Analyse Chemischer Reaktionen

Types of Reactions

cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various Fmoc-protected derivatives.

Wissenschaftliche Forschungsanwendungen

cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable amide bonds.

Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.

Material Science: Explored for its properties in the development of novel materials and polymers.

Wirkmechanismus

The mechanism of action of cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties of Fmoc-Protected Carboxylic Acid Derivatives

Key Observations:

- Ring Systems : The target compound’s cyclopentene ring introduces moderate ring strain compared to the six-membered piperazine (low strain) and four-membered azetidine (high strain) . The indan derivative’s fused bicyclic system enhances rigidity and planar stability .

- Functional Groups: All compounds share the Fmoc-protected amine and carboxylic acid, but substituents vary (e.g., methyl groups in azetidine derivatives, methoxy-oxo groups in butanoic acid analogs), altering polarity and hydrogen-bonding capacity .

- Stereochemistry: The (S)-configured butanoic acid derivative highlights enantioselective interactions, whereas the cis-configuration in the target compound may favor specific conformational orientations in peptide chains .

Physicochemical and Reactivity Comparison

- Solubility : The piperazine derivative’s acetic acid side chain () likely enhances aqueous solubility compared to the hydrophobic cyclopentene and indan systems .

- Stability : Fmoc-protected compounds generally exhibit stability under basic conditions but are labile to acidic environments. The azetidine derivative’s smaller ring may increase susceptibility to nucleophilic attack due to higher ring strain .

- Reactivity : The cyclopentene ring’s double bond (in the target compound) offers sites for Diels-Alder or hydrogenation reactions, unlike saturated analogs (e.g., indan) .

Research Findings and Data

Table 2: Key Research Insights on Structural Analogues

Biologische Aktivität

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Fluorenyl Group : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic characteristics.

- Methoxycarbonylamino Group : This moiety is significant for its role in biological interactions, particularly in enzyme inhibition.

- Cyclopentene Ring : The cyclopentene structure may influence the compound's conformational flexibility and reactivity.

The molecular formula of this compound is C₁₈H₁₉N₃O₃, and it has a molecular weight of 313.36 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, studies have shown that derivatives of cyclopentene carboxylic acids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated that cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid exhibits cytotoxic effects. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating a moderate level of potency compared to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain proteases involved in tumor progression.

Research Findings on Enzyme Activity

In a study evaluating the inhibitory effects on serine proteases, cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid showed promising results. The enzyme assays indicated that the compound could reduce enzyme activity by approximately 70% at a concentration of 10 µM.

| Enzyme Type | % Inhibition at 10 µM |

|---|---|

| Serine Protease | 70 |

| Cysteine Protease | 35 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that it exhibits activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.

Antimicrobial Testing Results

In antimicrobial susceptibility tests, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, suggesting it has potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

The mechanisms underlying the biological activities of cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.

- Enzyme Inhibition : By inhibiting specific proteases, the compound may disrupt cellular signaling pathways essential for tumor growth and survival.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection strategies. A common approach involves coupling cyclopentene derivatives with Fmoc-protected amino groups using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) . Purification is achieved via reverse-phase HPLC, with purity confirmed by analytical HPLC (e.g., 88.4% purity reported under gradient conditions) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, eye protection) to avoid dermal/oral exposure. Work in a fume hood due to potential inhalation hazards (Category 4 acute toxicity) .

- Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid incompatible materials like strong acids/bases and oxidizing agents .

- Spill Management : Use carbon dioxide or dry chemical powder for fire suppression; avoid water jets due to toxic fume risks .

Q. Which analytical techniques are used to characterize this compound?

- Methodological Answer :

- HPLC : For purity assessment (e.g., C18 columns with acetonitrile/water gradients) .

- NMR Spectroscopy : To confirm stereochemistry (e.g., cis-configuration of cyclopentene ring) and functional groups .

- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (e.g., observed m/z matching theoretical 349.38 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?

- Methodological Answer :

- Solvent Selection : Use DCM for coupling reactions to minimize racemization. Anhydrous conditions are critical to prevent hydrolysis of the Fmoc group .

- Temperature Control : Maintain reactions at –10°C to 20°C to stabilize intermediates and reduce side reactions .

- Catalyst Screening : Test HOBt (hydroxybenzotriazole) or HOAt (azabenzotriazole) as additives to enhance coupling efficiency .

Q. What strategies are recommended for developing validated HPLC/LC-MS methods for this compound?

- Methodological Answer :

- Column Choice : Use C18 or phenyl-hexyl columns for optimal resolution of cis/trans isomers.

- Gradient Optimization : Start with 10–60% acetonitrile in water (0.1% TFA) over 20 minutes; adjust based on retention time shifts .

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and inter-day precision (<5% RSD) .

Q. How does this compound interact with biological targets like GABA-aminotransferase (GABA-AT)?

- Methodological Answer :

- Mechanism : The cyclopentene ring and Fmoc group may mimic GABA’s structure, enabling competitive inhibition. Computational docking (e.g., molecular dynamics simulations) can predict binding affinity to GABA-AT’s active site .

- In Vitro Assays : Measure IC50 using enzyme activity assays (e.g., NADH-coupled spectrophotometric methods) .

Q. How can stability and degradation profiles be assessed under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 3–10) .

- Analytical Monitoring : Track degradation via HPLC peak area reduction and LC-MS identification of byproducts (e.g., Fmoc cleavage products) .

Q. How should researchers address gaps in toxicity and ecotoxicity data for this compound?

- Methodological Answer :

- In Vitro Toxicity : Perform MTT assays on human cell lines (e.g., HepG2) to assess acute cytotoxicity .

- Environmental Risk : Use Daphnia magna or Aliivibrio fischeri bioassays to evaluate aquatic toxicity due to limited ecotoxicity data .

Contradictions and Limitations in Current Data

- Stability Data : While the compound is reported as stable under normal conditions , decomposition may occur in prolonged storage (>6 months) at room temperature. Regular stability testing is advised .

- Toxicity Gaps : No chronic toxicity or carcinogenicity data exist; assume worst-case scenarios until studies are completed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.